6-Bromo-2,4-dichloroquinazoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Bromo-2,4-dichloroquinazoline and its derivatives involves multiple steps, starting from available chemicals. One study described an efficient process for preparing a novel bromo-chloro quinazolinone derivative, emphasizing the importance of the initial reactants and conditions to achieve the desired compound (Ouerghi et al., 2021). Additionally, synthesis routes for similar compounds involve the use of bromination reactions and cyclization processes to obtain bromoquinoline derivatives, which are crucial intermediates in the synthesis of various biologically active compounds (Cao Sheng-li, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by specific crystalline systems and space groups. For instance, a novel bromo-chloro quinazolinone derivative crystallizes in the triclinic system with a P-1 space group. The unit cell parameters and volume, along with the crystal packing, are stabilized by various intermolecular interactions, including hydrogen and π-π stacking interactions (Ouerghi et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving 6-Bromo-2,4-dichloroquinazoline derivatives are diverse, with the ability to undergo reactions with nucleophilic reagents, leading to the formation of various substituted derivatives. For example, interaction with water, alcohols, ammonia, and other amines can result in a wide range of products, showcasing the reactivity of the bromo-chloro sulfonyl moiety (R. Kuryazov et al., 2010).
Aplicaciones Científicas De Investigación
Pharmacological Activities : Synthesized derivatives of 6-bromoquinazolinone exhibit anti-bacterial, anti-inflammatory, and analgesic properties (Ch. Rajveer et al., 2010).
Antibacterial Activity : A novel compound, 6bromo-2chloro-3-butylquinazolin-4(3H)-one, has shown promising antibacterial activity and crystallizes in the triclinic system (O. Ouerghi et al., 2021).
Pharmaceutical Production : A large-scale process for preparing Thymitaq from 6-bromo-5-methylanthranilic acid has been developed, successfully producing pharmaceutical-quality Thymitaq (H. Malmgren et al., 2008).
Synthesis Interactions : Successful synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents leading to various products has been demonstrated (R. Kuryazov et al., 2010).
Knorr Reaction Optimization : The Knorr reaction was optimized to achieve a 48% overall yield of 6-bromo-2-chloro-4-methylquinoline from 4-bromoaniline, revealing steric effects (N. Wlodarczyk et al., 2011).
Anticancer and Antimicrobial Properties : 6-Aryl-2-styrylquinazolin-4(3H)-ones show potential anticancer properties and antimicrobial properties against various bacteria and fungi (E. N. Agbo et al., 2015).
Solid-Phase Synthesis : A new solid-phase synthesis method allows for the regioselective synthesis of 6-hydroxy-2,4-diaminoquinazolines (Csaba Weber et al., 2005).
Antifungal Bioactivities : Synthesis of 3-alkylquinazolin-4-one derivatives, with 6-bromo-3-propylquinazolin-4-one showing good antifungal activity (Gui-ping Ouyang et al., 2006).
Antiviral Activity : 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid shows distinct antiviral activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).
Antimalarial Activity : New quinoline-based 1,2,3-triazoles exhibit antimicrobial and antimalarial activity (Y. Parthasaradhi et al., 2015).
Propiedades
IUPAC Name |
6-bromo-2,4-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYOWRVZAKPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435768 | |
Record name | 6-bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102393-82-8 | |
Record name | 6-bromo-2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,4-dichloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.